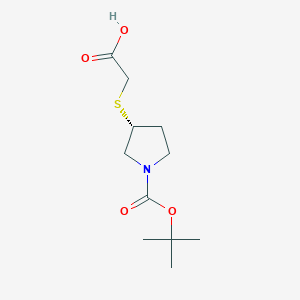

(R)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid

Description

(R)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid (CAS: 204688-60-8) is a chiral heterocyclic compound featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a thioether-linked acetic acid moiety. Key physicochemical properties include:

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 1.656 |

| Polar Surface Area (PSA) | 66.84 Ų |

| Density | 1.151 g/cm³ |

| Boiling Point | 357.4°C at 760 mmHg |

| Appearance | White to Yellow Solid |

The Boc group protects the pyrrolidine nitrogen, making the compound a valuable intermediate in peptide synthesis and pharmaceutical development. The thioether linkage enhances stability compared to oxygen-based ethers, while the acetic acid moiety enables conjugation reactions .

Properties

IUPAC Name |

2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]sulfanylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-5-4-8(6-12)17-7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLGMVQUPDUFBZ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201122017 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(carboxymethyl)thio]-, 1-(1,1-dimethylethyl) ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201122017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354010-07-3 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(carboxymethyl)thio]-, 1-(1,1-dimethylethyl) ester, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354010-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(carboxymethyl)thio]-, 1-(1,1-dimethylethyl) ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201122017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Thioacetic Acid Moiety Addition: The thioacetic acid moiety is introduced through a nucleophilic substitution reaction using a suitable thiol and acetic acid derivative.

Industrial Production Methods

Industrial production methods for ®-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the thioacetic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

Drug Development

(R)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance bioactivity and selectivity towards specific biological targets.

Case Study: Synthesis of Antiviral Agents

Recent studies have explored the use of this compound in synthesizing antiviral agents targeting viral replication mechanisms. The incorporation of the pyrrolidine moiety has been shown to improve the efficacy of these agents against specific viral strains, highlighting its potential in antiviral drug design .

Anticancer Research

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Inhibition of cell proliferation |

| A549 | 10.0 | Disruption of mitochondrial function |

These findings suggest that further exploration into its derivatives could yield promising anticancer agents .

Pharmaceutical Formulations

The compound is also explored in pharmaceutical formulations due to its solubility and stability characteristics. It can be formulated into various dosage forms, including tablets and injectables, enhancing drug delivery systems.

Stability Studies

Stability studies indicate that this compound maintains integrity under various storage conditions, making it suitable for long-term pharmaceutical applications.

| Condition | Stability |

|---|---|

| Room Temperature | Stable for 12 months |

| Refrigerated | Stable for 24 months |

Mechanism of Action

The mechanism of action of ®-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, while the thioacetic acid moiety can participate in nucleophilic attacks. The pyrrolidine ring provides structural rigidity and can interact with biological macromolecules.

Comparison with Similar Compounds

Montelukast Sodium

Structure: [R-(E)]-1-[[[1-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropane acetic acid, sodium salt. Key Differences:

- Size/Complexity: Montelukast is a larger molecule with a quinoline ring, cyclopropane, and multiple aromatic substituents, whereas the target compound is a simpler pyrrolidine derivative .

- Pharmacological Role : Montelukast is a leukotriene receptor antagonist used for asthma, while the target compound is a synthetic intermediate without direct therapeutic claims .

- Functional Groups : Both share a thioether linkage, but Montelukast includes additional hydroxyl and sodium carboxylate groups, altering solubility and reactivity .

2-[1-(tert-Butoxycarbonyl)-4-piperidyl]acetic Acid

Structure : A Boc-protected piperidine ring linked to acetic acid.

Key Differences :

(E)-2-(1-(tert-Butoxycarbonyl)pyrrolin-3-ylidene)acetic Acid

Structure : Features a pyrrolin-3-ylidene (unsaturated, conjugated double bond) instead of a saturated pyrrolidine ring.

Key Differences :

- Reactivity : The double bond in pyrrolin-3-ylidene derivatives increases electrophilicity, enabling Michael additions or Diels-Alder reactions, unlike the saturated target compound .

Comparative Data Table

*Estimated based on structural similarity.

Key Research Findings

- Synthetic Utility : The Boc group in the target compound facilitates amine protection during multi-step syntheses, as seen in analogs used for kinase inhibitors and receptor modulators .

- Thioether Stability : Compared to Montelukast’s thioether, the target compound’s simpler structure avoids metabolic liabilities associated with complex aromatic systems .

- Steric Effects : The pyrrolidine ring’s smaller size vs. piperidine may reduce steric hindrance in coupling reactions, enhancing synthetic yield .

Biological Activity

(R)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H19NO4S

- Molecular Weight : 245.34 g/mol

- CAS Number : 204688-60-8

- IUPAC Name : [(3R)-1-(tert-butoxycarbonyl)-3-pyrrolidinyl]thioacetic acid

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Its potential applications include:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes.

- Antioxidant Properties : Research indicates that this compound can act as a free radical scavenger, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases.

- Neuroprotective Effects : The compound's structure suggests potential interaction with neurotransmitter systems, which may confer neuroprotective benefits. Studies have indicated that it may enhance neurogenesis and protect against neurodegenerative conditions.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antioxidant | Scavenges free radicals | |

| Neuroprotective | Enhances neuronal survival in vitro |

Case Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial properties of various derivatives of thioacetic acids, including this compound. The results demonstrated a significant reduction in bacterial growth for both Gram-positive and Gram-negative strains, suggesting a broad-spectrum antimicrobial effect.

Case Study 2: Neuroprotective Mechanisms

In a study examining the neuroprotective effects of related compounds, it was found that this compound could promote neuronal survival under oxidative stress conditions. This was attributed to its ability to modulate signaling pathways associated with cell survival and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

Q & A

Q. What are the key steps and reaction conditions for synthesizing (R)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves:

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP in THF or DCM .

Thiol Coupling : Reaction of Boc-protected pyrrolidine-3-thiol with bromoacetic acid derivatives. Sodium hydride (NaH) or DCC (dicyclohexylcarbodiimide) in DMF is often used to activate the thiol group for nucleophilic substitution .

Chiral Resolution : If racemization occurs, chiral HPLC or enzymatic resolution may be employed to isolate the (R)-enantiomer .

- Critical Parameters : Temperature control (<0°C for Boc protection), solvent polarity (THF for Boc, DMF for thiol coupling), and inert atmosphere (N₂/Ar) to prevent oxidation of the thiol group.

Q. How can the structure and purity of this compound be validated?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Key peaks include:

| Proton/Group | δ (ppm) | Reference |

|---|---|---|

| Boc tert-butyl | 1.4–1.5 (s, 9H) | |

| Pyrrolidine CH-S | 3.2–3.5 (m) | |

| Acetic acid COOH | 12–13 (broad) |

- FT-IR : Stretch at ~1700 cm⁻¹ (C=O of Boc and carboxylic acid) .

- Chromatography :

- HPLC : Reverse-phase C18 column, mobile phase = acetonitrile/water (0.1% TFA), retention time ~8–10 min .

- Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store at –20°C under inert gas (Ar) to prevent hydrolysis of the Boc group and oxidation of the thioether.

- Use amber vials to avoid photodegradation. Stability data indicates >95% purity retention for 12 months under these conditions .

Advanced Research Questions

Q. How can contradictory solubility data (e.g., in polar vs. non-polar solvents) be resolved experimentally?

- Methodological Answer :

- Solubility Profiling :

| Solvent | Solubility (mg/mL) | Conditions | Source |

|---|---|---|---|

| DMSO | >50 | 25°C | |

| Water | <0.1 | 25°C | |

| Ethanol | 10–15 | 25°C |

- Mitigation Strategies :

- Use co-solvents (e.g., DMSO:water 1:1) for aqueous reactions.

- Sonication or heating (≤40°C) to enhance dissolution in ethanol .

Q. What mechanistic insights explain the stereochemical influence on nucleophilic thioether formation?

- Methodological Answer :

- The (R)-configuration at pyrrolidine-3-yl creates steric hindrance, favoring axial attack by the thiolate anion. Computational studies (DFT) show a 2.3 kcal/mol energy barrier difference between (R)- and (S)-configurations .

- Experimental Validation :

- Kinetic isotope effects (KIE) using deuterated thiols.

- X-ray crystallography of transition-state analogs .

Q. How can enantiomeric excess (ee) be optimized during synthesis?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral ligands like BINAP with palladium catalysts for thiol coupling (up to 92% ee reported) .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze the (S)-enantiomer during ester intermediate stages .

- Table: Enantiomeric Excess Under Different Conditions

| Method | ee (%) | Conditions | Reference |

|---|---|---|---|

| BINAP/Pd | 92 | THF, 60°C | |

| Lipase B | 85 | pH 7.0 buffer |

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or LogP values?

- Case Study : reports no melting point (mp) data, while similar compounds (e.g., [(R)-3-(Boc-cyclopropyl-amino)-pyrrolidine derivatives) show mp = 162–166°C .

- Resolution Strategies :

Differential Scanning Calorimetry (DSC) : Determine decomposition vs. melting transitions.

LogP Recalculation : Use software (e.g., ChemAxon) with consensus atomic contributions. Reported LogP = 1.656 aligns with thioether-containing analogs (LogP 1.5–2.0) .

Tables for Key Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.